molecular formula C19H23N3O3 B2640436 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034252-62-3

2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2640436
CAS No.: 2034252-62-3
M. Wt: 341.411
InChI Key: VINSMOVYQDHEHF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzyloxy group, a pyrrolidine ring, and a dimethylpyrimidinyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy intermediate.

    Pyrrolidine Ring Formation: The intermediate is then reacted with a pyrrolidine derivative, often using a nucleophilic substitution reaction.

    Attachment of the Dimethylpyrimidinyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The ketone group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Various substituted pyrrolidine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Serves as a precursor in the development of novel materials with specific properties.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Used in drug discovery and development as a scaffold for designing new pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of advanced materials for electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy group can engage in hydrophobic interactions, while the pyrrolidine and dimethylpyrimidinyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    2-(Benzyloxy)-1-(pyrrolidin-1-yl)ethanone: Lacks the dimethylpyrimidinyl group, resulting in different reactivity and biological activity.

    1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Lacks the benzyloxy group, affecting its hydrophobic interactions and overall properties.

Uniqueness:

  • The presence of both the benzyloxy and dimethylpyrimidinyl groups in 2-(Benzyloxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone provides a unique combination of chemical functionalities, making it a versatile compound for various applications.
  • Its structural complexity allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug design.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-10-15(2)21-19(20-14)25-17-8-9-22(11-17)18(23)13-24-12-16-6-4-3-5-7-16/h3-7,10,17H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSMOVYQDHEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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